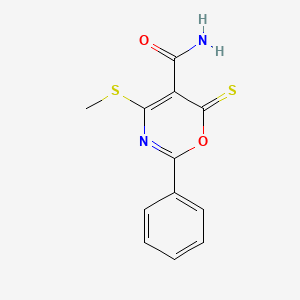
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the oxazine family, characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-amino-4,4,4-trifluorocrotonate with phosgeniminium chlorides to yield 2-dialkylamino-4-trifluoromethyl-1,3-oxazin-6-ones . Another approach involves the action of chlorinating agents on N-acyl derivatives of ethyl 3-amino-4,4,4-trifluorocrotonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Trifluoromethyl-1,3-oxazin-6-ones: These compounds share the oxazine ring structure but differ in the substituents attached to the ring.
2-Dialkylamino-4-trifluoromethyl-1,3-oxazin-6-ones: Similar in structure but with different functional groups.
Uniqueness
6H-1,3-Oxazine-5-carboxamide, 4-(methylthio)-2-phenyl-6-thioxo- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a thioxo and a methylthio group, along with the phenyl and carboxamide groups, makes it a versatile compound for various chemical transformations and research applications.
Eigenschaften
| 80532-87-2 | |
Molekularformel |
C12H10N2O2S2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
4-methylsulfanyl-2-phenyl-6-sulfanylidene-1,3-oxazine-5-carboxamide |
InChI |
InChI=1S/C12H10N2O2S2/c1-18-11-8(9(13)15)12(17)16-10(14-11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,15) |
InChI-Schlüssel |
MHWHBZBTWAUSSP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=S)OC(=N1)C2=CC=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/no-structure.png)
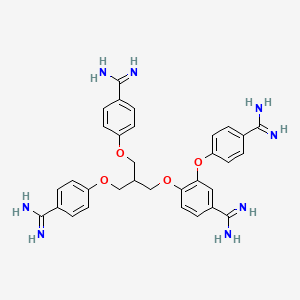
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
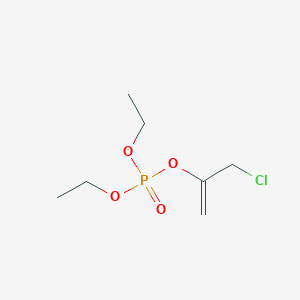

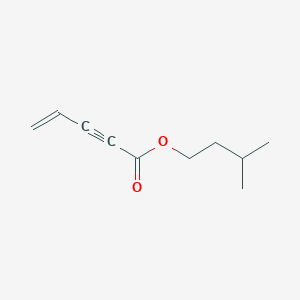
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
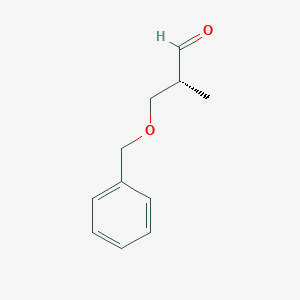
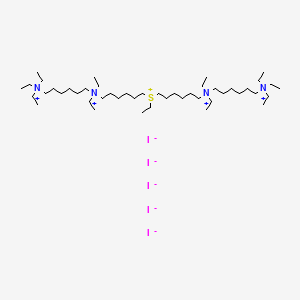
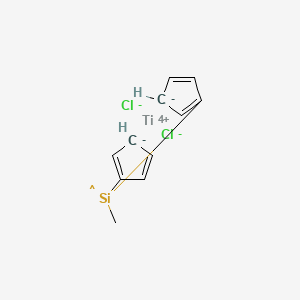
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)

